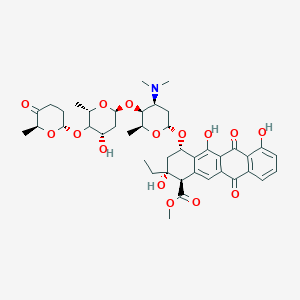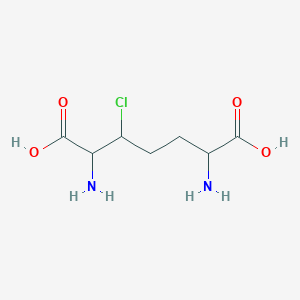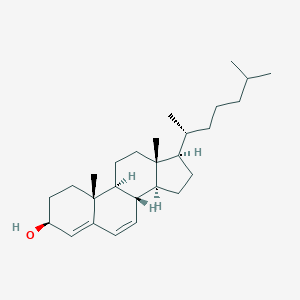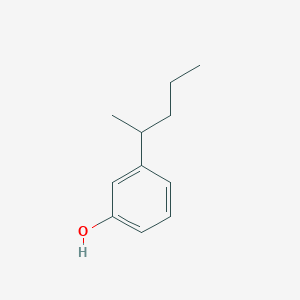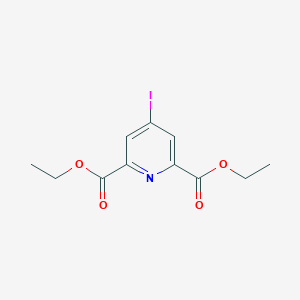![molecular formula C13H11NO2 B047625 (7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol CAS No. 114416-29-4](/img/structure/B47625.png)
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of quinoline derivatives.
Mechanism Of Action
The mechanism of action of ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cell growth and survival. It may also interact with specific receptors in the brain, leading to its potential neuroprotective effects.
Biochemical And Physiological Effects
Studies have shown that ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of specific enzymes involved in tumor growth, and reduce oxidative stress in the brain. It has also been studied for its potential anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
The advantages of using ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol in lab experiments include its synthetic nature, which allows for precise control over the concentration and purity of the compound. It also has a relatively low toxicity profile, making it suitable for in vitro and in vivo studies. However, the limitations include its limited solubility in water, which may affect its bioavailability and efficacy in some experiments.
Future Directions
For research on (((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol include further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthetic method. It may also be studied for its potential use as a diagnostic tool or as a lead compound for the development of new drugs. Additionally, its pharmacokinetics and pharmacodynamics properties need to be further explored to determine its safety and efficacy in human clinical trials.
Conclusion:
(((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in clinical applications.
Synthesis Methods
The synthesis of ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol involves the reaction of 2-amino-4-methoxybenzoic acid with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst such as sodium acetate. The reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.
Scientific Research Applications
((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's disease models.
properties
CAS RN |
114416-29-4 |
|---|---|
Product Name |
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol |
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(7S,8S)-7,8-dihydrobenzo[f]quinoline-7,8-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-4-8-9-2-1-7-14-11(9)5-3-10(8)13(12)16/h1-7,12-13,15-16H/t12-,13-/m0/s1 |
InChI Key |
LSXFCKKEJKCERY-STQMWFEESA-N |
Isomeric SMILES |
C1=CC2=C(C=CC3=C2C=C[C@@H]([C@H]3O)O)N=C1 |
SMILES |
C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1 |
synonyms |
BENZO(F)QUINOLINE-7,8-DIHYDRODIOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



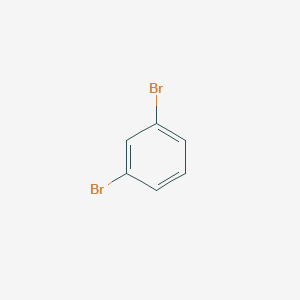

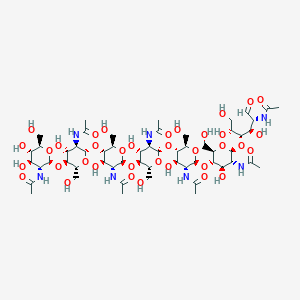
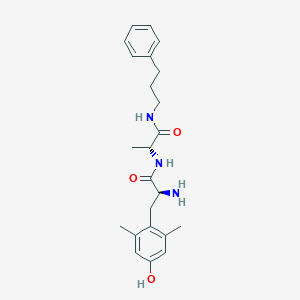
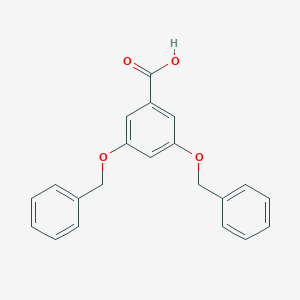
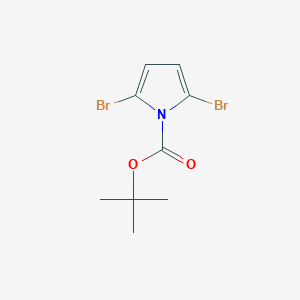
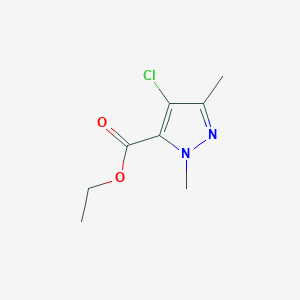
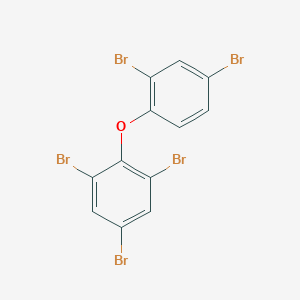
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)
